molecular formula C11H9F3O2 B1377706 3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid CAS No. 1214790-49-4

3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid

Cat. No. B1377706
CAS RN: 1214790-49-4
M. Wt: 230.18 g/mol
InChI Key: FQWLDBCKDYMZPY-UHFFFAOYSA-N
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Description

3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid, also known as 3-Methyl-4-trifluoromethylphenylprop-2-enoic acid (MTPPA), is a type of organic compound that has been studied for its potential applications in scientific research. It is a colorless liquid with a melting point of -40 °C and a boiling point of 101 °C. MTPPA has been used as a reagent in organic synthesis, as a catalyst in various reactions, and as a ligand in coordination chemistry. It has also been studied for its biochemical and physiological effects, as well as its potential applications in biochemistry and drug design.

Scientific Research Applications

Pharmacology

3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid: has potential applications in pharmacology due to its structural properties. It can be used as a building block for synthesizing various pharmacologically active compounds. For instance, derivatives of this compound could be explored for their anti-inflammatory properties, as the trifluoromethyl group is known to enhance the biological activity of pharmaceuticals .

Material Science

In material science, this compound could be utilized in the development of new polymeric materials. Its ability to participate in free radical polymerization makes it a candidate for creating novel polymers with specific mechanical and thermal properties .

Biochemistry

Biochemically, 3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid may serve as an inhibitor or activator for certain enzymes. Its interaction with proteins could be studied to understand and modulate biochemical pathways .

Agriculture

Agricultural research could benefit from this compound as well. It might be used to synthesize new pesticides or herbicides, leveraging the trifluoromethyl group to increase the efficacy and stability of these agents .

Environmental Science

Environmental scientists could explore the use of 3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid in the remediation of polluted sites. Its chemical properties might help in breaking down toxic substances or in the synthesis of compounds that can capture heavy metals or other pollutants .

Analytical Chemistry

In analytical chemistry, this compound could be used as a standard or reagent in chromatographic methods to detect, quantify, or purify other substances. Its unique chemical signature allows it to be a reference point in various analytical techniques .

Chemical Engineering

From a chemical engineering perspective, 3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid could be crucial in process optimization. Its stability under different conditions can be advantageous in designing industrial chemical processes .

Synthetic Chemistry

Lastly, in synthetic chemistry, this compound is valuable for its versatility in reactions. It can undergo various chemical transformations, making it a versatile intermediate for synthesizing a wide range of chemical entities .

Mechanism of Action

Target of Action

The primary targets of 3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid It’s known that similar compounds often interact with proteins or enzymes in the body, altering their function .

Mode of Action

The exact mode of action of 3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid It’s known that similar compounds can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

The biochemical pathways affected by 3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid Similar compounds are known to participate in reactions such as the suzuki-miyaura cross-coupling reactions, palladium-catalyzed direct arylation reactions, and tandem-type pd (ii)-catalyzed oxidative heck reaction and intramolecular c-h amidation sequence .

Result of Action

The molecular and cellular effects of 3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid The compound’s interactions with its targets can lead to changes at the molecular and cellular levels, potentially influencing biological processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and its overall stability .

properties

IUPAC Name

3-[2-methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O2/c1-7-6-9(11(12,13)14)4-2-8(7)3-5-10(15)16/h2-6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQWLDBCKDYMZPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(F)(F)F)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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